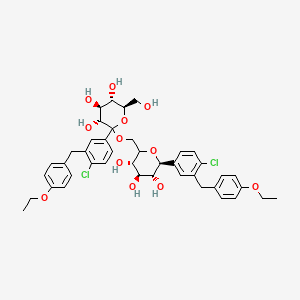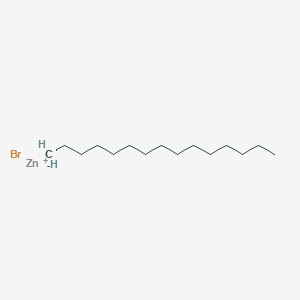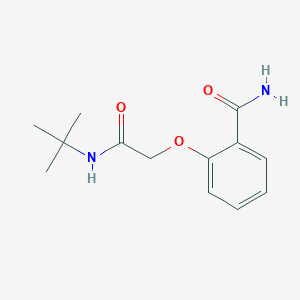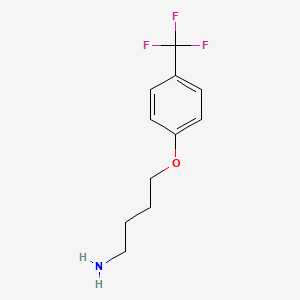![molecular formula C13H11N3S B14896545 N-(pyridin-2-ylmethyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14896545.png)
N-(pyridin-2-ylmethyl)thieno[3,2-c]pyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-2-ylmethyl)thieno[3,2-c]pyridin-4-amine is a heterocyclic compound that features a thieno[3,2-c]pyridine core structure with a pyridin-2-ylmethyl substituent at the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(pyridin-2-ylmethyl)thieno[3,2-c]pyridin-4-amine typically involves the reaction of thieno[3,2-c]pyridine derivatives with pyridin-2-ylmethylamine. One common method includes the use of a base such as potassium carbonate in a solvent like ethanol or ethylene glycol . The reaction conditions often require heating to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-(pyridin-2-ylmethyl)thieno[3,2-c]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products Formed:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated thieno[3,2-c]pyridine derivatives.
Aplicaciones Científicas De Investigación
N-(pyridin-2-ylmethyl)thieno[3,2-c]pyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-(pyridin-2-ylmethyl)thieno[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor pathways, influencing cellular signaling and function .
Comparación Con Compuestos Similares
Thieno[3,2-d]pyrimidin-4-amine: Shares a similar core structure but with different substituents.
N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide: Another heterocyclic compound with a pyridine substituent.
Uniqueness: N-(pyridin-2-ylmethyl)thieno[3,2-c]pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H11N3S |
|---|---|
Peso molecular |
241.31 g/mol |
Nombre IUPAC |
N-(pyridin-2-ylmethyl)thieno[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C13H11N3S/c1-2-6-14-10(3-1)9-16-13-11-5-8-17-12(11)4-7-15-13/h1-8H,9H2,(H,15,16) |
Clave InChI |
JEDZTIAIQUPTAY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CNC2=NC=CC3=C2C=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2'-(Diethyl(methyl)silyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14896462.png)
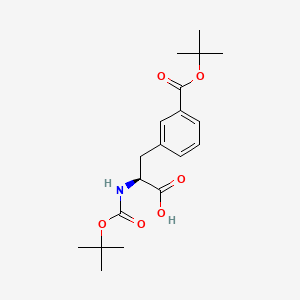

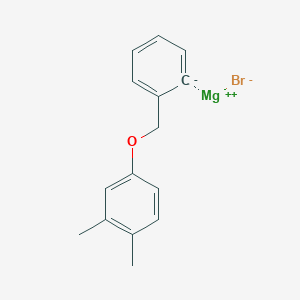
![Methyl 3-amino-2-fluoro-3'-methyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14896489.png)
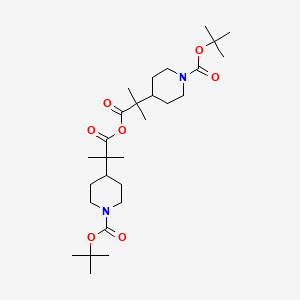
![7-Bromo-6-chloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one](/img/structure/B14896500.png)
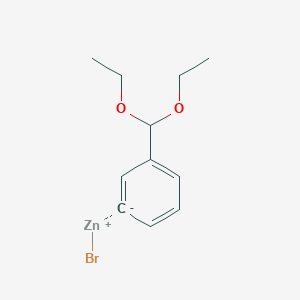
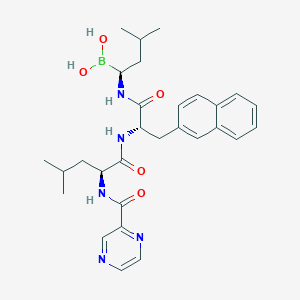
![2-(Benzo[d]oxazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14896504.png)
